molecular formula C9H14O2 B097225 Ethyl hept-2-ynoate CAS No. 16930-95-3

Ethyl hept-2-ynoate

Cat. No. B097225
CAS RN: 16930-95-3
M. Wt: 154.21 g/mol
InChI Key: GDCQMGYMFGPMCX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds has been explored in the provided papers. For instance, the preparation of a chiral intermediate, Ethyl 5(S),6-Epoxy-3(R)-(methoxymethoxy)hexanoate, is detailed, which involves a regiospecific ring opening of a tetrahydrofuran derivative by dimethylboron bromide . Although this does not directly describe the synthesis of ethyl hept-2-ynoate, the methodologies used could potentially be adapted for the synthesis of ethyl hept-2-ynoate by applying similar regioselective strategies to a hept-2-yne backbone.

Molecular Structure Analysis

The molecular structure of ethyl hept-2-ynoate would consist of a seven-carbon chain with a terminal ethyl ester group and a triple bond at the second carbon. The papers do not provide specific information on the molecular structure of ethyl hept-2-ynoate, but the structure of related compounds such as the epoxy hexanoate ester suggests that the presence of functional groups and the carbon chain length can significantly influence the reactivity and properties of such molecules.

Chemical Reactions Analysis

The autoxidation of hept-3-yne is discussed, which is a reaction that involves the oxidation of a triple bond . While this is not the same compound as ethyl hept-2-ynoate, the reaction provides insight into the potential reactivity of triple bonds in the presence of molecular oxygen. The products of this reaction include various acids and ketones, indicating that the triple bond is susceptible to attack and can lead to a variety of products . This suggests that ethyl hept-2-ynoate could also undergo similar oxidation reactions, leading to the formation of different oxidation products.

Physical and Chemical Properties Analysis

Scientific Research Applications

Catalysis and Chemical Reactions

  • Reductive Coupling

    Ethyl hept-2-ynoate can be used in nickel-catalyzed reductive coupling reactions. Such reactions have shown first-order dependence on aldehyde and catalyst concentrations, providing insights into reaction mechanisms and kinetics (Rodrigo & Guan, 2017).

  • Catalytic Production of Alcohols

    In the context of sustainable chemistry, ethyl hept-2-ynoate can be involved in reactions for producing higher alcohols, such as 2-ethyl-1-hexanol, from ethanol using the Guerbet reaction. This process is significant for its potential environmental benefits and economic challenges when compared to fossil-based processes (Patel et al., 2015).

Analytical and Environmental Chemistry

  • Spectrophotometric Determination

    Ethyl hept-2-ynoate can be used in cloud point extraction and spectrophotometric determination of trace elements like copper in various mediums. This application is crucial for environmental monitoring and pollution control (Hassanien et al., 2007).

  • Pollution Control

    The compound has been studied for its role in pollution control, particularly in the removal of 2-ethyl-1-hexanol from aqueous solutions, which is essential for sustainable industrial practices and environmental protection (Chang et al., 2013).

Safety And Hazards

Ethyl hept-2-ynoate is associated with several hazard statements, including H315, H319, H335, and H227 . Precautionary statements include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .

properties

IUPAC Name

ethyl hept-2-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-3-5-6-7-8-9(10)11-4-2/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDCQMGYMFGPMCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC#CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80168692
Record name Ethyl hept-2-ynoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl hept-2-ynoate

CAS RN

16930-95-3
Record name Ethyl 2-heptynoate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl hept-2-ynoate
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Record name 16930-95-3
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Record name Ethyl hept-2-ynoate
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Record name Ethyl hept-2-ynoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
SN Karad, WK Chung, RS Liu - scholar.archive.org
… /Ethyl acetate as a mobile phase) to afford 1.72g of ethyl hept-2-ynoate (1a) (92% yield, 11.21 mmol) as a colorless oil. To a solution of ethyl hept-2-ynoate (1.0 g, 6.49 mmol) in 45 mL of …
Number of citations: 0 scholar.archive.org
M Tokuda, O Nishio - The Journal of Organic Chemistry, 1985 - ACS Publications
… Similar electrolysis of ethyl hept-2-ynoate (9) and methyl iodide gave ethyl 2,2-dimethylhept-3-ynoate (10). The results of these reactions are summarized in Table II. However, the …
Number of citations: 16 pubs.acs.org
S HunáKwak - Chemical Communications, 2020 - pubs.rsc.org
… The annulation with ethyl hept-2-ynoate exhibited good selectivity (39 and 40). The use of ethyl 3-phenylpropiolate resulted in about 2 [thin space (1/6-em)] : [thin space (1/6-em)] 1 ratio …
Number of citations: 18 pubs.rsc.org
CC Kanakam, NS Mani, H Ramanathan… - Journal of the Chemical …, 1989 - pubs.rsc.org
… Similar reaction of the diene (2f) with ethyl hept-2ynoate (4) yielded a mixture of the benzoates (7h) and (9b), identified from their spectral data. The loss of regiospecificity in these cases …
Number of citations: 29 pubs.rsc.org
JAH Schwöbel, JC Madden, MTD Cronin - Chemosphere, 2011 - Elsevier
A computational model to predict acute aquatic toxicity to the ciliate Tetrahymena pyriformis has been developed. A general prediction of toxicity can be based on three consecutive …
Number of citations: 13 www.sciencedirect.com
Z Song, W Wang, Z Liu, Y Lu… - The Journal of Organic …, 2021 - ACS Publications
… Moreover, aliphatic groups such as ethyl hex-2-ynoate or ethyl hept-2-ynoate were also smoothly transformed into the desired products 3u–3v with 53–58% yields. …
Number of citations: 10 pubs.acs.org
N Wu, L Deng, L Liu, Q Liu, C Li… - Chemistry–An Asian …, 2013 - researchgate.net
… Ethyl hept-2-ynoate 1b was used as a substrate in the study in preference to alkyne 1a because of the high volatility of 1a, which could have led to a reduction in the efficiency of the …
Number of citations: 12 www.researchgate.net
SH Kwak - 2020 - uh-ir.tdl.org
Chapter 1: 3, 5-Dimethylpyrazole was employed as a mono-dentate directing group for palladium-catalyzed ortho-sp2 C− H arylation with aryl iodides. The reaction shows good …
Number of citations: 2 uh-ir.tdl.org
O Daugulis, SR Gilbertson, C Cai, TY Chen, GD Cuny - 2020 - uh-ir.tdl.org
Chapter 1: 3,5-Dimethylpyrazole was employed as a mono-dentate directing group for palladium-catalyzed ortho-sp2 C−H arylation with aryl iodides. The reaction shows good …
Number of citations: 0 uh-ir.tdl.org
XW Du, LM Stanley - Organic letters, 2015 - ACS Publications
Tandem reactions involving Rh-catalyzed intermolecular hydroacylations of alkynes with salicylaldehydes followed by intramolecular oxo-Michael additions are described for the …
Number of citations: 60 pubs.acs.org

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